

Navigating the Nuances of Carbamate and Organophosphate Insecticides: A Technical Examination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimetan*
Cat. No.: B093608

[Get Quote](#)

A Note on Nomenclature: The historical record surrounding agricultural insecticides can be complex, with similar-sounding names for distinct chemical compounds. This guide addresses the specific request for information on "**Dimetan**," a dimethylcarbamate insecticide. However, due to the limited detailed historical and experimental data available for this specific compound, and the common confusion with the widely used organophosphate insecticide "Dimethoate," this document is structured in two parts. The first section provides the available technical information for **Dimetan**. The second, more extensive section, offers a comprehensive technical guide to Dimethoate, a compound with a rich history of agricultural use and a substantial body of scientific literature.

Part 1: Dimetan - A Profile of a Lesser-Known Carbamate Insecticide

Dimetan is the common name approved by the Entomological Society of America for the dimethylcarbamate insecticide with the chemical name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate.^[1] While recognized, it does not have an ISO common name.^[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Dimetan** is presented below.

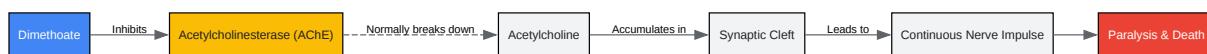
Property	Value	Reference
CAS Registry Number	122-15-6	[1]
Molecular Formula	C11H17NO3	[1]
Molecular Weight	211.26 g/mol	[2]
Chemical Class	Dimethylcarbamate	[1]
Synonyms	G-19258, ENT-24,728	[2]

Historical Use and Availability of Data

Detailed information regarding the historical use of **Dimetan** in agriculture, including specific crops, target pests, and application rates, is not readily available in the public domain. Similarly, comprehensive experimental protocols and quantitative efficacy data are scarce. This limitation prevents the creation of an in-depth technical guide on its historical agricultural applications.

Part 2: Dimethoate - An In-Depth Technical Guide to a Widely Used Organophosphate Insecticide

Dimethoate is a broad-spectrum, systemic, and contact organophosphate insecticide and acaricide.[\[3\]](#)[\[4\]](#) It was first patented and introduced in the 1950s by American Cyanamid.[\[3\]](#)[\[4\]](#) Its systemic properties, which allow it to be absorbed and translocated throughout the plant, made it a popular choice for controlling a wide range of sucking and chewing insects.[\[3\]](#)[\[5\]](#)


Chemical and Physical Properties

The key chemical and physical properties of Dimethoate are summarized in the table below.

Property	Value	Reference
CAS Registry Number	60-51-5	[4]
Molecular Formula	C5H12NO3PS2	[4]
Molar Mass	229.26 g/mol	[4]
Appearance	Grey-white crystalline solid	[4]
Solubility in water	2.5 g/100 ml	[4]
Melting Point	43 to 45 °C	[4]
Boiling Point	117 °C at 10 Pa	[4]
Trade Names	Cygon, Rogor, De-fend, B-58	[3][4]

Mode of Action

Like other organophosphates, Dimethoate's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).^{[3][4]} AChE is essential for the normal functioning of the central nervous system in insects, as it breaks down the neurotransmitter acetylcholine.^[4] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve impulses, which results in paralysis and ultimately the death of the insect.^[5]

[Click to download full resolution via product page](#)

Mode of action of Dimethoate.

Historical Agricultural Applications

Dimethoate has been used on a wide variety of crops to control numerous pests.

Crop	Target Pests	Reference
Alfalfa	Aphids, Leafhoppers	[6]
Citrus	Mites, Aphids, Thrips	[5]
Cotton	Aphids, Mites, Whiteflies	[5]
Soybeans	Leafhoppers, Mites	[6]
Potatoes	Aphids, Leafhoppers, Leafminers	[6]
Wheat	Aphids	[5]

Efficacy Data

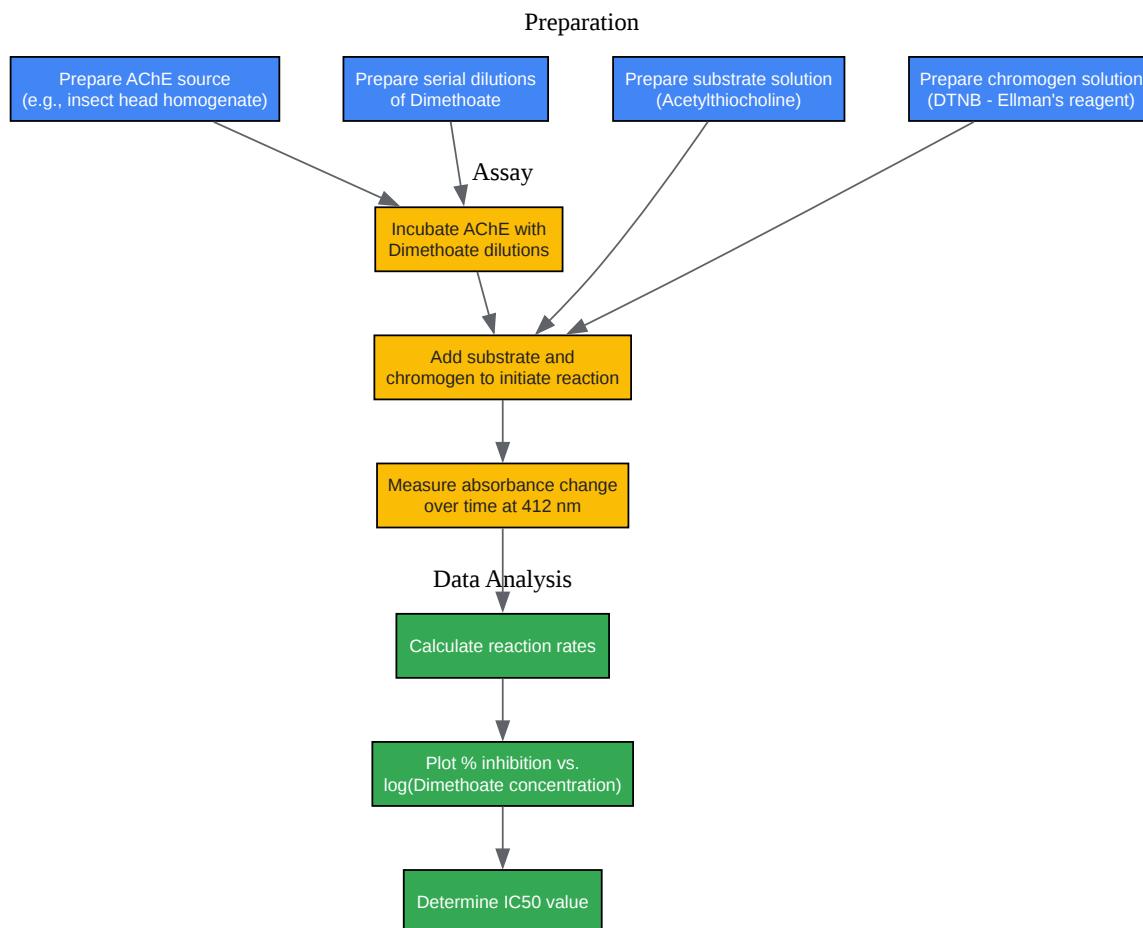
The following table summarizes the efficacy of Dimethoate against various pests on different crops from supervised trials.

Crop	Country	Application Rate (kg ai/ha)	Residues (mg/kg) at intervals (days) after application	Reference
1-2	4			
Beans (French)	UK	0.1%	0.7	-
Brussels Sprouts	UK	0.750	0.5	0.1
Cabbage	UK	0.04%	1.3	0.5
Carrots	UK	1.0 (3 applications)	-	-

Environmental Fate and Toxicology

Dimethoate is relatively non-persistent in soil, with a half-life ranging from 2.5 to 31 days, depending on soil type and moisture content.[4] In water, its degradation is pH-dependent, with

a half-life of 12 days at pH 9, while it is stable at pH 2-7.[3] A major degradation product of Dimethoate is omethoate, which is a more potent AChE inhibitor and thus more toxic than the parent compound.[3][4]


Toxicological Data

Organism	Route	LD50	Reference
Rat	Oral	150-400 mg/kg	[3]
Mouse	Oral	150 mg/kg	[3]
Mallard Duck	Oral	41.7-63.5 mg/kg	[3]
Japanese Quail	Dietary (5-day)	341 ppm	[3]

Experimental Protocols

Protocol for Determining Acetylcholinesterase Inhibition

This protocol outlines a general method for assessing the in vitro inhibition of acetylcholinesterase by an insecticide like Dimethoate.

[Click to download full resolution via product page](#)

Workflow for AChE inhibition assay.

Regulatory History and Current Status

The use of Dimethoate has been subject to regulatory review and restrictions in many countries due to concerns about its toxicity to non-target organisms and potential human health risks.^[3] For example, in 2011, the Australian Pesticides and Veterinary Medicines Authority (APVMA) banned the use of dimethoate-containing products in home gardens on food-producing plants.^[4] In the United States, the Environmental Protection Agency (EPA) has also cancelled its use on several crops.^[4] Despite these restrictions, Dimethoate remains an important tool in integrated pest management programs in various parts of the world.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethoate - Wikipedia [en.wikipedia.org]
- 5. How Dimethoate Provides Effective Systemic Control Against Crop Pests [jindunchemical.com]
- 6. DIMETHOATE 400 EC | FMC Ag US [ag.fmc.com]
- To cite this document: BenchChem. [Navigating the Nuances of Carbamate and Organophosphate Insecticides: A Technical Examination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093608#historical-use-of-dimetan-in-agriculture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com